N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro-quinazoline moiety, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as ligands of the nociceptin receptor . The nociceptin receptor, also known as the NOP receptor, is a protein that in humans is encoded by the OPRL1 gene. It plays a significant role in pain and analgesia, stress and anxiety, appetite and feeding, learning and memory, and other biological processes.
Mode of Action
Related compounds have shown partial agonistic activity at the nociceptin receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the compound may bind to the nociceptin receptor, activating it and leading to changes in cellular function.
Biochemical Pathways
The activation or inhibition of these pathways can lead to various downstream effects, such as changes in neuronal excitability, gene expression, and neurotransmitter release .
Result of Action
Based on the known effects of nociceptin receptor activation, potential outcomes could include changes in pain perception, stress responses, and various other physiological processes .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzamide with cyclohexanone under acidic conditions to form the spiro-quinazoline intermediate. This intermediate is then reacted with 4-methoxyaniline and a suitable acylating agent, such as acetic anhydride, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)acetamide: This simpler compound lacks the spiro-quinazoline moiety and has different biological activity and applications.
Quinazoline derivatives: These compounds share the quinazoline core but may have different substituents, leading to variations in their biological activity and therapeutic potential.
Spiro compounds: Other spiro compounds with different heterocyclic cores may exhibit distinct chemical and biological properties.
The uniqueness of N-(4-methoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide lies in its combination of the spiro-quinazoline structure with the methoxyphenyl group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-17-11-9-16(10-12-17)23-20(26)15-28-21-18-7-3-4-8-19(18)24-22(25-21)13-5-2-6-14-22/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMJGIUVZHTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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